4-(Methylthio)benzyl chloride

CAS No.: 874-87-3

Cat. No.: VC2311369

Molecular Formula: C8H9ClS

Molecular Weight: 172.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874-87-3 |

|---|---|

| Molecular Formula | C8H9ClS |

| Molecular Weight | 172.68 g/mol |

| IUPAC Name | 1-(chloromethyl)-4-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 |

| Standard InChI Key | VWVZFHRDLPHBEG-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)CCl |

| Canonical SMILES | CSC1=CC=C(C=C1)CCl |

Introduction

Chemical Identity and Structure

Basic Information

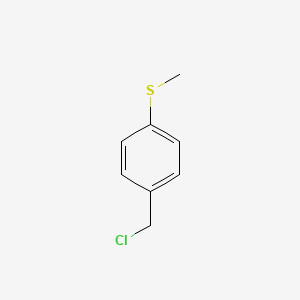

4-(Methylthio)benzyl chloride is an aromatic chlorinated compound with the molecular formula C8H9ClS and a molecular weight of 172.68 g/mol . It consists of a benzene ring substituted with a methylthio group at the para position relative to a chloromethyl group.

Identification and Nomenclature

The compound has several synonyms and identifiers that are recognized in scientific literature and chemical databases:

| Parameter | Value |

|---|---|

| CAS Number | 874-87-3 |

| EINECS Number | 212-870-0 |

| Molecular Formula | C8H9ClS |

| Common Synonyms | 1-(Chloromethyl)-4-(methylthio)benzene, 4-(Methylthio)benzylchloride, 4-Chloromethylthioanisole, 4-thiomethyl-benzyl chloride |

| IUPAC Name | 1-(chloromethyl)-4-methylsulfanylbenzene |

Table 1: Chemical identifiers for 4-(Methylthio)benzyl chloride

Physical and Chemical Properties

Physical Characteristics

4-(Methylthio)benzyl chloride exhibits specific physical properties that influence its handling, storage, and applications in synthetic processes.

| Property | Value |

|---|---|

| Physical State | Not explicitly stated in sources |

| Boiling Point | 116°C at 8mm Hg |

| Density | 1.170 g/mL at 25°C |

| Flash Point | >110°C (>230°F) |

| Solubility in Water | Hydrolyzes in water |

| Stability | Moisture sensitive |

| Recommended Storage | Inert atmosphere, freezer (below -20°C) or refrigerator (2-8°C) |

| Specific Gravity | 1.18 |

Table 2: Physical properties of 4-(Methylthio)benzyl chloride

Chemical Reactivity

The compound contains reactive functional groups that contribute to its chemical behavior:

-

The chloromethyl group serves as an electrophilic center for nucleophilic substitution reactions

-

The methylthio group provides additional electron density to the aromatic system

-

It hydrolyzes in water, indicating reactivity with nucleophiles

-

It requires storage under inert atmosphere, suggesting potential reactivity with atmospheric components

Synthesis and Preparation

Synthetic Pathways

The primary synthetic method for 4-(Methylthio)benzyl chloride involves chlorination of 4-(Methylthio)benzyl alcohol. This process has been documented in the context of preparing intermediates for pharmaceutical compounds.

| Parameter | Condition |

|---|---|

| Reagent | Concentrated hydrochloric acid |

| Temperature | 10°C to 40°C |

| Solvent | Water-immiscible organic solvent (e.g., toluene) |

| Reaction Time | 1-4 hours |

| Purification | Neutralization of organic phase, solvent removal, optional distillation |

Table 3: Synthesis parameters for 4-(Methylthio)benzyl chloride

Reaction Mechanism

The chlorination reaction proceeds through nucleophilic substitution of the hydroxyl group in 4-(Methylthio)benzyl alcohol by chloride. The reaction is typically carried out in a biphasic system with toluene as the organic phase, allowing for efficient separation of the product from the aqueous reaction medium .

Alternative Methods

While the direct chlorination of 4-(Methylthio)benzyl alcohol is the most documented method, traditional methods for benzyl chloride synthesis could potentially be adapted for this compound. These might include:

-

Chloromethylation of thioanisole

-

Radical chlorination of 4-methylthiotoluene

-

Functional group interconversion from corresponding esters or acids

Applications and Downstream Chemistry

Pharmaceutical Synthesis

4-(Methylthio)benzyl chloride serves as an important intermediate in pharmaceutical synthesis. One documented application is in the preparation of 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl] ethanone, which is likely a pharmaceutical intermediate .

| Hazard Type | Classification |

|---|---|

| Skin Corrosion | Sub-category 1B |

| Eye Damage | Category 1 |

| Health Hazard (NFPA) | 3 - Short exposure could cause serious temporary or moderate residual injury |

| Fire Hazard (NFPA) | 1 - Materials that require considerable preheating before ignition |

| Reactivity (NFPA) | 0 - Normally stable, even under fire exposure conditions |

Table 4: Hazard classification of 4-(Methylthio)benzyl chloride

Research Context and Related Chemistry

Relationship to Other Compounds

It is important to distinguish 4-(Methylthio)benzyl chloride (C8H9ClS) from similar compounds such as 4-(Methylthio)benzoyl chloride (C8H7ClOS), which has a different functional group and reactivity profile .

Broader Chemical Context

While specific research on 4-(Methylthio)benzyl chloride itself was limited in the search results, research on related benzyl derivatives indicates their importance in producing value-added oxygen-containing compounds for applications in perfumes, pesticides, dyes, pharmaceuticals, and preservatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume